

# Overcoming challenges in measuring weak CRAC currents after RO2959 monohydrochloride application

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## Compound of Interest

Compound Name: RO2959 monohydrochloride

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## Technical Support Center: Measuring Weak CRAC Currents with RO2959 Monohydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in measuring weak Calcium Release-Activated Calcium (CRAC) currents following the application of **RO2959 monohydrochloride**.

### Frequently Asked Questions (FAQs)

Q1: What is **RO2959 monohydrochloride** and why is it used in CRAC channel research?

**RO2959 monohydrochloride** is a potent and selective inhibitor of CRAC channels.<sup>[1][2][3]</sup> It is a valuable tool for researchers studying the physiological and pathological roles of CRAC channels because it allows for the specific blockade of store-operated calcium entry (SOCE) mediated by these channels.<sup>[1][4]</sup> Its high potency, with an IC<sub>50</sub> of 402 nM for CRAC currents and 25 nM for SOCE mediated by Orai1/STIM1 channels, enables targeted inhibition.<sup>[1][2][3]</sup>

Q2: I am not seeing any CRAC current even before applying RO2959. What could be the problem?

Several factors can lead to the absence of measurable CRAC currents:

- **Incomplete Store Depletion:** CRAC channels are activated by the depletion of calcium from the endoplasmic reticulum (ER).<sup>[5][6]</sup> Ensure your protocol effectively depletes ER calcium stores. This is typically achieved by including a high concentration of a calcium chelator like EGTA or BAPTA in your pipette solution.<sup>[7]</sup>
- **Cell Type and Expression Levels:** The density of CRAC channels can vary significantly between cell types.<sup>[5]</sup> Consider using a cell line known to express CRAC channels robustly, such as RBL or Jurkat cells, or cells overexpressing STIM1 and Orai1.<sup>[7][8]</sup>
- **Run-down of the Current:** CRAC currents can "run down" or decrease over time in the whole-cell patch-clamp configuration. The perforated-patch technique can sometimes mitigate this issue.<sup>[7][9]</sup>
- **Temperature:** CRAC current amplitudes can be significantly larger at 37°C compared to room temperature.<sup>[7][9]</sup>

Q3: After applying RO2959, my signal is completely gone, not just inhibited. Is this normal?

While RO2959 is a potent inhibitor, a complete and instantaneous disappearance of the signal might indicate other issues:

- **High Concentration:** You might be using a concentration of RO2959 that is too high, leading to a rapid and complete block of the already weak currents, making them indistinguishable from noise.
- **Seal Instability:** The application of any drug can sometimes affect the stability of the gigaohm seal. Monitor the seal resistance throughout the experiment.
- **Off-target Effects at High Concentrations:** Although selective, very high concentrations of any pharmacological agent can have off-target effects. It is crucial to perform dose-response experiments to determine the optimal inhibitory concentration for your specific experimental conditions.

Q4: The current I'm measuring is very noisy, making it difficult to analyze the effect of RO2959. How can I reduce the noise?

Measuring the femtoampere-level currents of single CRAC channels is challenging due to their extremely low conductance.[\[5\]](#) Here are some strategies to reduce noise:

- **Proper Grounding:** Ensure all equipment in your patch-clamp rig is connected to a common ground to avoid ground loops, which are a major source of 50/60 Hz noise.[\[10\]](#)
- **Faraday Cage:** Use a Faraday cage to shield your setup from external electromagnetic interference.[\[11\]](#)
- **Pipette Holder and Pipette:** Keep the pipette holder clean and dry.[\[12\]](#) Fire-polishing the pipette tip can also help in obtaining a better seal and reducing noise.
- **Filtering:** Apply a low-pass filter to your recordings to remove high-frequency noise. However, be cautious not to over-filter, as this can distort the kinetics of the current.[\[13\]](#)[\[14\]](#)
- **Perfusion System:** Ensure your perfusion system is properly grounded and does not introduce mechanical vibrations or electrical noise.[\[11\]](#)

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
No discernible CRAC current before drug application.	Incomplete depletion of ER calcium stores.	Use a high concentration of EGTA (10-20 mM) or BAPTA in the internal pipette solution to passively deplete stores. Alternatively, pretreat cells with a SERCA pump inhibitor like thapsigargin.[15]
Low expression of CRAC channels in the chosen cell type.	Use a cell line with known high expression of endogenous CRAC channels (e.g., RBL, Jurkat) or a system with STIM/Orai overexpression.[7][8]	
Current run-down in whole-cell configuration.	Consider using the perforated-patch technique with nystatin or amphotericin B to maintain the intracellular environment.[7][9]	
Signal-to-noise ratio is too low to resolve inhibited currents.	High background noise in the recording setup.	Systematically check for and eliminate sources of electrical noise (grounding, shielding).[10][11] Optimize filtering settings on your amplifier.
Very small single-channel conductance of CRAC channels.	Increase the number of active channels by ensuring robust store depletion. Consider signal averaging if the stimulus is repeatable.	
Low seal resistance.	Aim for a gigaohm seal (>1 GΩ). If the seal is unstable, try different pipette polishing techniques or cell culture conditions.	

Drug application introduces artifacts or instability.	Mechanical disturbance from the perfusion system.	Ensure the perfusion outflow is gentle and does not dislodge the cell or disrupt the seal.
Solvent (e.g., DMSO) affecting the cell membrane or channels.	Keep the final solvent concentration as low as possible (typically <0.1%). Run a vehicle control to assess the effect of the solvent alone.	
The drug itself may have effects on the membrane.	Monitor seal resistance and whole-cell capacitance during drug application.	
Inconsistent or unexpected results with RO2959.	Degradation of the compound.	Prepare fresh stock solutions of RO2959 monohydrochloride regularly and store them properly as recommended by the manufacturer.
Cell health is compromised.	Ensure cells are healthy and not passaged too many times. Poor cell health can lead to leaky membranes and inconsistent channel activity. <a href="#">[16]</a>	
Presence of contaminating ion channels.	Other ion channels, such as TRPM7, can contaminate CRAC current recordings. <a href="#">[7]</a> Use specific ion channel blockers or voltage protocols to isolate ICRCAC.	

## Data Presentation

Table 1: Inhibitory Concentrations (IC50) of RO2959

Target	IC50 Value	Cell Type/System	Reference
CRAC Channel Current (ICRAC)	402 nM	RBL-2H3 cells	<a href="#">[1]</a> <a href="#">[6]</a>
Store-Operated Calcium Entry (SOCE)	25 nM	CHO cells expressing Orai1/STIM1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SOCE in activated CD4+ T lymphocytes	265 nM	Human primary CD4+ T cells	<a href="#">[1]</a> <a href="#">[3]</a>
Orai1	25 nM	CHO cells overexpressing STIM1 and Orai1	<a href="#">[3]</a> <a href="#">[6]</a>
Orai3	530 nM	CHO cells overexpressing STIM1 and Orai3	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>

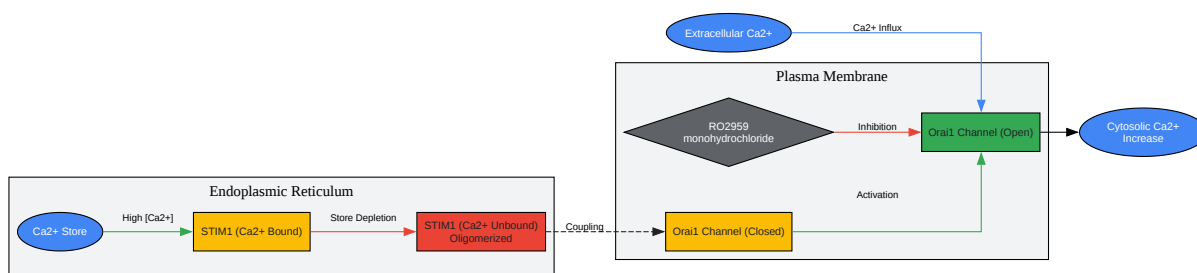
## Experimental Protocols

### Whole-Cell Patch-Clamp Protocol for ICRAC Measurement

- Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
- Solutions:
  - External Solution (in mM): 145 NaCl, 5 CsCl, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose, 10 CaCl<sub>2</sub> (adjust as needed). pH 7.4 with NaOH.
  - Internal (Pipette) Solution (in mM): 145 Cesium Methane Sulfonate, 8 NaCl, 3.5 MgCl<sub>2</sub>, 10 HEPES, 20 EGTA. pH 7.2 with CsOH.
- Pipettes: Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution. [\[17\]](#)
- Recording:

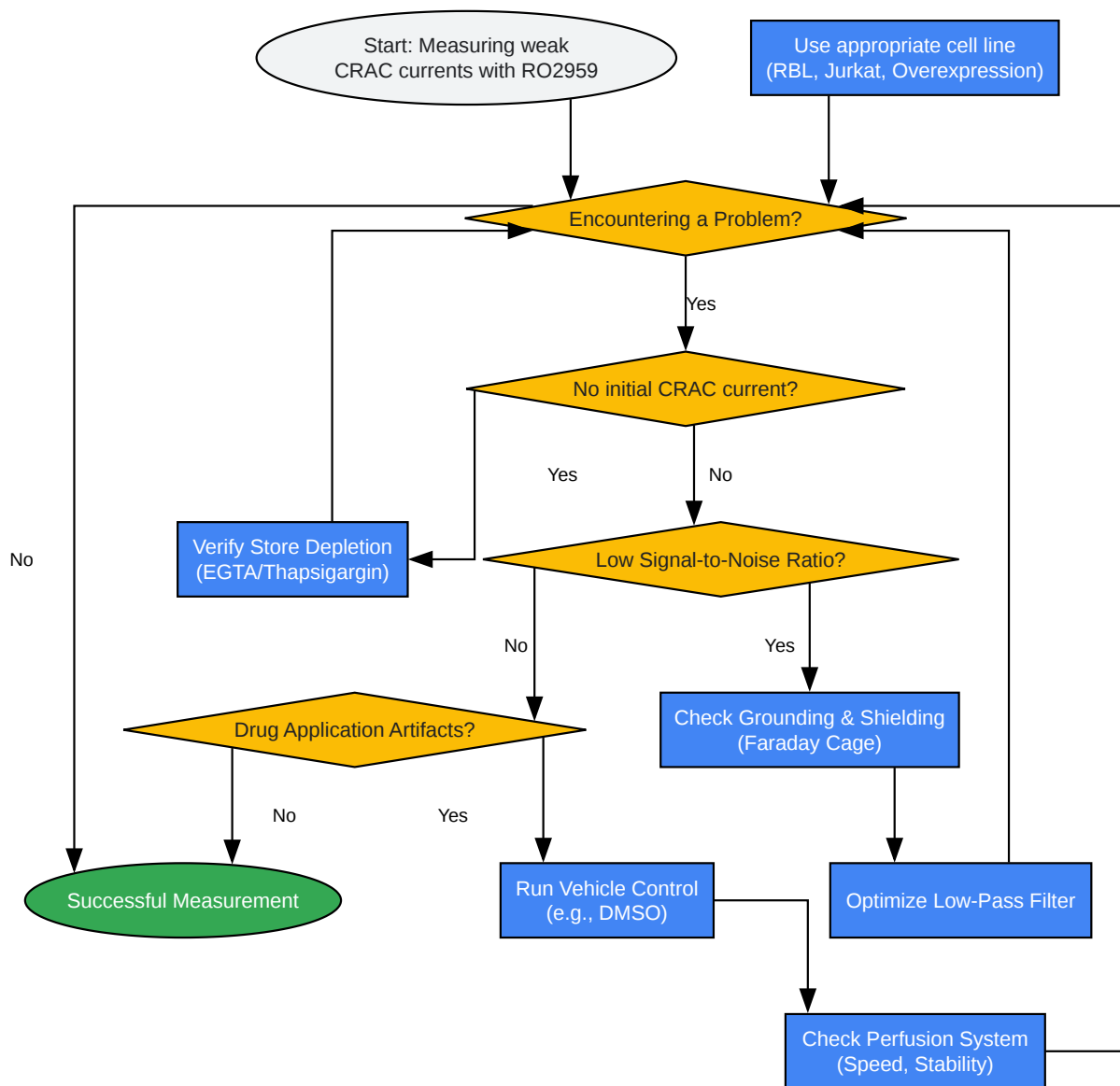
- Establish a gigaohm seal ( $>1\text{ G}\Omega$ ) with a cell.
- Rupture the membrane to achieve the whole-cell configuration.
- Hold the cell at 0 mV.
- Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 1-2 seconds to monitor current development.<sup>[7][9]</sup>
- Allow the CRAC current to develop for several minutes as the EGTA from the pipette diffuses into the cell and depletes the ER stores.<sup>[17]</sup>
- Drug Application: Once a stable ICRAC is established, perfuse the bath with the external solution containing the desired concentration of **RO2959 monohydrochloride**.
- Data Analysis: Subtract the leak current recorded before CRAC activation. Measure the current amplitude at a negative potential (e.g., -80 mV) to quantify the inhibitory effect of RO2959.

## Mandatory Visualizations



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Caption: CRAC Channel Activation by Store Depletion and Inhibition by RO2959.



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Caption: Troubleshooting workflow for measuring weak CRAC currents.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Patch-Clamp Recording of the CRAC Channel Current in STIM-Orai Overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Molecular Devices Support Portal [support.moleculardevices.com]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. researchgate.net [researchgate.net]
- 15. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell viability modulation through changes of Ca(2+)-dependent signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]

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